1'-[(2,4-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Description
The compound “1’-(2,4-dimethoxybenzyl)spiro[indene-1,4’-piperidine]” is a spirocyclic compound . Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . They have been recognized as important building blocks in organic synthesis .
Synthesis Analysis
The synthesis of spirocyclic compounds often involves multi-component reactions with readily available starting materials that produce complex molecular spiro architectures . For example, a new multi-component reaction for the synthesis of novel and diverse spiro-imidazo pyridine-indene derivatives was developed by the reaction between heterocyclic ketene aminals and [1,2′-biindenylidene]-1′,3,3′-trione (bindone) by using malononitrile as a promoter or as one of the precursors respectively in the presence of p-TSA as the acid catalyst in EtOH as reaction medium under reflux conditions .Molecular Structure Analysis
The molecular structure of “1’-(2,4-dimethoxybenzyl)spiro[indene-1,4’-piperidine]” is characterized by the presence of a spiro[indene-1,4’-piperidine] core, with a 2,4-dimethoxybenzyl group attached at the 1’ position . The presence of three contiguous electrophilic and nucleophilic reactive centers in the structure of 1,3-indanedione as a cyclic 1,3-dicarbonyl scaffold makes it a beneficial precursor for the synthesis of various indanone-containing polycyclic products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1’-(2,4-dimethoxybenzyl)spiro[indene-1,4’-piperidine]” derivatives often involve the use of heterocyclic ketene aminals and bindone, with malononitrile acting as a promoter or reactant . The synthesized bindone and final product contains active methylene and this active site can be involved in further reactions to synthesize more complex heterocycles .Future Directions
The future directions in the research of “1’-(2,4-dimethoxybenzyl)spiro[indene-1,4’-piperidine]” could involve further exploration of its biological activities and potential applications in drug discovery. The development of more efficient and environmentally friendly methods for its synthesis could also be a focus of future research .
Properties
IUPAC Name |
1'-[(2,4-dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-24-19-8-7-18(21(15-19)25-2)16-23-13-11-22(12-14-23)10-9-17-5-3-4-6-20(17)22/h3-10,15H,11-14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIUZTABRMASDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC3(CC2)C=CC4=CC=CC=C34)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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